CETP Inhibitory Potency: HL16 vs. Lead Compound L10 — 11.7-Fold Improvement from Virtual-Screening Hit
HL16 achieved an 11.7-fold improvement in CETP inhibitory potency relative to the initial virtual-screening-derived lead L10 when tested under identical assay conditions. The lead L10 was identified through pharmacophore-based virtual screening and exhibited an IC₅₀ of 8.06 µM; systematic SAR exploration of the N,N-3-phenyl-3-benzylaminopropanamide scaffold yielded HL16 with an IC₅₀ of 0.69 µM [1]. Both values were obtained using the same BODIPY-CE fluorescence assay, enabling a direct head-to-head comparison free of inter-laboratory variability.
| Evidence Dimension | In vitro CETP inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | HL16: IC₅₀ = 0.69 µM |
| Comparator Or Baseline | L10 (initial lead from virtual screening): IC₅₀ = 8.06 µM |
| Quantified Difference | 11.7-fold improvement in potency (8.06 / 0.69) |
| Conditions | BODIPY-CE fluorescence assay; same study, same laboratory [1] |
Why This Matters
This 11.7-fold intra-study potency gain validates HL16 as a substantially optimized hit relative to the screening starting point, meaning procurement of HL16 rather than L10 delivers over an order of magnitude greater target engagement in CETP biochemical assays.
- [1] Zhao D, Xie H, Bai C, Liu C, Hao C, Zhao S, Yuan H, Luo C, Wang J, Lin B, Zheng J, Cheng M. Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor. Bioorg Med Chem. 2016 Apr 15;24(8):1589-97. doi:10.1016/j.bmc.2015.12.010. PMID: 27010500. View Source
